molecular formula C12H24O2 B14621072 6-(3-Methylbutoxy)heptan-2-one CAS No. 57906-45-3

6-(3-Methylbutoxy)heptan-2-one

Cat. No.: B14621072
CAS No.: 57906-45-3
M. Wt: 200.32 g/mol
InChI Key: PIGHQZGPXCSBSV-UHFFFAOYSA-N
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Description

6-(3-Methylbutoxy)heptan-2-one is an organic compound with the molecular formula C12H24O2 It is a ketone with a branched alkyl chain, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylbutoxy)heptan-2-one can be achieved through multiple-step organic reactions. One common method involves the alkylation of heptan-2-one with 3-methylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylbutoxy)heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the corresponding alcohol.

    Substitution: The alkoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Alkyl halides in the presence of a strong base like NaH.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

6-(3-Methylbutoxy)heptan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Methylbutoxy)heptan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the alkoxy group can participate in hydrophobic interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Heptan-2-one: A simpler ketone with a straight-chain structure.

    3-Methylbutan-2-one: A branched ketone with a shorter alkyl chain.

    6-Methoxyheptan-2-one: A similar compound with a methoxy group instead of a 3-methylbutoxy group.

Uniqueness

6-(3-Methylbutoxy)heptan-2-one is unique due to its branched alkyl chain, which imparts distinct chemical and physical properties. This branching can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

57906-45-3

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

6-(3-methylbutoxy)heptan-2-one

InChI

InChI=1S/C12H24O2/c1-10(2)8-9-14-12(4)7-5-6-11(3)13/h10,12H,5-9H2,1-4H3

InChI Key

PIGHQZGPXCSBSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(C)CCCC(=O)C

Origin of Product

United States

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